molecular formula C16H17N3O3 B3000160 N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903183-06-1

N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B3000160
CAS No.: 1903183-06-1
M. Wt: 299.33
InChI Key: QXOQJRRIPBMYSK-UHFFFAOYSA-N
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Description

“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” typically involves the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Functionalization: Introduction of the oxolan-3-yloxy group and the carboxamide group can be achieved through nucleophilic substitution reactions and amide bond formation, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.

Scientific Research Applications

“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group.

    N-(6-methylpyridin-2-yl)-2-(tetrahydrofuran-3-yloxy)pyridine-4-carboxamide: A compound with a different heterocyclic substituent.

Uniqueness

The uniqueness of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-3-2-4-14(18-11)19-16(20)12-5-7-17-15(9-12)22-13-6-8-21-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOQJRRIPBMYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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